

# Cyclopropylamine-d5 CAS number and molecular formula

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## Compound of Interest

Compound Name: Cyclopropylamine-d5

Cat. No.: B591091

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## In-Depth Technical Guide to Cyclopropylamine-d5

For Researchers, Scientists, and Drug Development Professionals

### Core Substance Identification

This section provides fundamental identification and property data for **Cyclopropylamine-d5**.

Table 1: Core Data for **Cyclopropylamine-d5**

Parameter	Value	Reference
CAS Number	153557-95-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>3</sub> H <sub>2</sub> D <sub>5</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	62.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[2]</a>
Purity	Typically ≥98%	<a href="#">[2]</a> <a href="#">[4]</a>

### Application in Quantitative Analysis

**Cyclopropylamine-d5** serves as a crucial internal standard for quantitative analysis in complex biological matrices. Its deuteration provides a distinct mass difference from the non-labeled analyte, allowing for precise quantification using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it effectively compensates for variability in sample preparation and matrix effects during analysis.

## Experimental Protocol: Quantification of a Cyclopropylamine-Containing Analyte in Human Plasma using LC-MS/MS with Cyclopropylamine-d5 as an Internal Standard

This protocol outlines a representative method for the quantitative analysis of a hypothetical cyclopropylamine-containing drug in human plasma.

### 1. Sample Preparation (Protein Precipitation)

- To 100  $\mu\text{L}$  of human plasma in a microcentrifuge tube, add 20  $\mu\text{L}$  of **Cyclopropylamine-d5** internal standard working solution (e.g., at 50 ng/mL).
- Vortex for 10 seconds to ensure thorough mixing.
- Add 400  $\mu\text{L}$  of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu\text{L}$  of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

## 2. LC-MS/MS System and Conditions

Table 2: Illustrative LC-MS/MS Parameters

Parameter	Condition
LC System	UHPLC system
Column	C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume	5 $\mu$ L
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Analyte: $[M+H]^+$ > fragment ion Cyclopropylamine-d5: $[M+H]^+$ > fragment ion
Source Temperature	150°C
Desolvation Temperature	400°C

## 3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH).

Table 3: Typical Method Validation Parameters and Acceptance Criteria

Parameter	Description	Acceptance Criteria
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient ( $r^2$ ) $\geq$ 0.99
Accuracy	The closeness of agreement between the measured value and the true value.	Within $\pm 15\%$ of the nominal concentration ( $\pm 20\%$ at the Lower Limit of Quantification)
Precision	The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.	Coefficient of Variation (CV) $\leq$ 15% ( $\leq 20\%$ at the Lower Limit of Quantification)
Selectivity	The ability to differentiate and quantify the analyte in the presence of other components in the sample.	No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect	The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.	The CV of the matrix factor should be $\leq 15\%$ .
Stability	The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.	Analyte concentration should be within $\pm 15\%$ of the nominal concentration.

## Metabolic Pathways of the Cyclopropylamine Moiety

The cyclopropylamine functional group, while often incorporated into drug candidates to improve properties like metabolic stability, can undergo bioactivation to form reactive metabolites. This is a critical consideration in drug development, as these reactive species can

potentially lead to toxicity. The primary enzymes involved in the metabolism of cyclopropylamines are Cytochrome P450s (CYPs) and Myeloperoxidase (MPO).

The metabolic activation typically proceeds through an initial oxidation of the amine, leading to a ring-opening of the strained cyclopropane ring. This process can generate reactive intermediates such as  $\alpha,\beta$ -unsaturated aldehydes. These electrophilic species can then form covalent adducts with cellular nucleophiles like glutathione (GSH) or proteins, which is a potential mechanism of drug-induced toxicity.

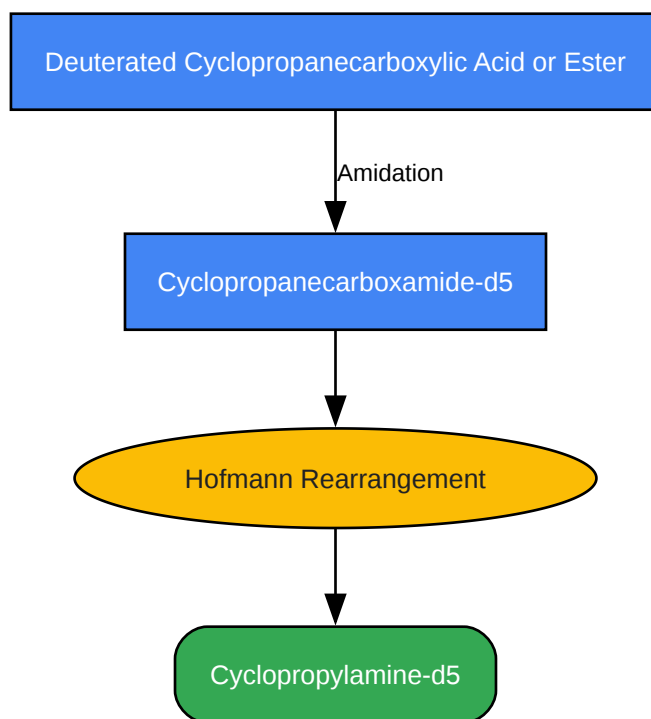


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Bioactivation of a Cyclopropylamine Moiety.

## Synthesis Workflow

While a specific synthesis for **Cyclopropylamine-d5** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established methods for the synthesis of cyclopropylamines and deuteration techniques. A common route to cyclopropylamines is the Hofmann rearrangement of cyclopropanecarboxamide. Deuteration could be achieved by using a deuterated starting material or through a deuterium exchange process.



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Conceptual Synthesis Workflow for **Cyclopropylamine-d5**.

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